molecular formula C8H11N3O2 B13283356 2-(Oxetan-3-yloxy)pyridine-3,4-diamine

2-(Oxetan-3-yloxy)pyridine-3,4-diamine

Cat. No.: B13283356
M. Wt: 181.19 g/mol
InChI Key: DLELRRHHNSQHTH-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)pyridine-3,4-diamine is a compound that features a pyridine ring substituted with an oxetane ring and two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)pyridine-3,4-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halocyclization of alcohols .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)pyridine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

2-(Oxetan-3-yloxy)pyridine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Oxetan-3-yloxy)pyridine-3,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. Additionally, the amine groups can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yloxy)pyridine-3,4-diamine is unique due to the presence of both the oxetane ring and two amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(oxetan-3-yloxy)pyridine-3,4-diamine

InChI

InChI=1S/C8H11N3O2/c9-6-1-2-11-8(7(6)10)13-5-3-12-4-5/h1-2,5H,3-4,10H2,(H2,9,11)

InChI Key

DLELRRHHNSQHTH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2N)N

Origin of Product

United States

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